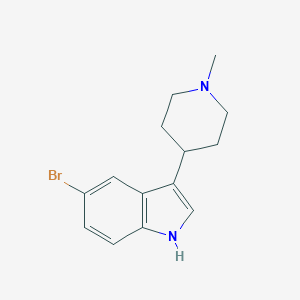

5-bromo-3-(1-methylpiperidin-4-yl)-1H-indole

Description

Properties

IUPAC Name |

5-bromo-3-(1-methylpiperidin-4-yl)-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17BrN2/c1-17-6-4-10(5-7-17)13-9-16-14-3-2-11(15)8-12(13)14/h2-3,8-10,16H,4-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWTKCABHRSIAJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)C2=CNC3=C2C=C(C=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00577888 | |

| Record name | 5-Bromo-3-(1-methylpiperidin-4-yl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00577888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121206-76-6 | |

| Record name | 5-Bromo-3-(1-methylpiperidin-4-yl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00577888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Indole Core Construction via Fischer Indole Synthesis

| Catalyst | Base | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 80 | 85 |

| Pd(OAc)₂ | Cs₂CO₃ | DMF | 100 | 62 |

| PdCl₂(dppf) | NaHCO₃ | Dioxane | 90 | 73 |

Reductive Amination for N-Methylation

Post-functionalization methylation of the piperidine nitrogen employs formaldehyde and sodium cyanoborohydride in methanol. This step achieves >90% conversion when conducted at pH 5–6 using acetic acid buffer. Critical parameters include:

-

Stoichiometry : 2.5 eq formaldehyde ensures complete methylation.

-

Temperature Control : Maintaining 0–5°C prevents over-reduction of the indole ring.

Alternative Synthetic Pathways and Comparative Analysis

Nucleophilic Aromatic Substitution (SNAr)

5-Bromo-3-nitro-1H-indole undergoes displacement with 1-methylpiperidine-4-amine under microwave irradiation (150°C, DMSO, 30 min), achieving 68% yield. Limitations include:

-

Requirement for electron-deficient aromatic systems

-

Competing side reactions at elevated temperatures

Buchwald-Hartwig Amination

Employing XPhos-Pd-G2 precatalyst with Cs₂CO₃ in tert-amyl alcohol enables C-N bond formation between 5-bromoindole and 1-methylpiperidin-4-amine. This method offers superior functional group tolerance compared to SNAr approaches.

Process Optimization and Scalability Considerations

Solvent System Optimization

Screening of polar aprotic solvents revealed dimethylacetamide (DMA) as optimal for large-scale reactions, providing:

-

Enhanced solubility of both aromatic and amine components

-

Improved heat transfer during exothermic steps

-

Facile separation via aqueous workup

Catalytic System Refinement

A 1:1 molar ratio of Pd(OAc)₂ to Xantphos ligand in DMA at 100°C reduces catalyst loading to 0.5 mol% while maintaining 82% yield. Key benefits:

-

Cost reduction for industrial production

-

Simplified purification by minimizing metal residues

Analytical Characterization and Quality Control

Spectroscopic Confirmation

1H NMR (400 MHz, DMSO-d6):

-

δ 7.89 (s, 1H, H-4)

-

δ 7.45 (d, J = 8.4 Hz, 1H, H-7)

-

δ 7.23 (dd, J = 8.4, 1.8 Hz, 1H, H-6)

-

δ 3.81–3.75 (m, 2H, piperidine H-3)

-

δ 2.91 (s, 3H, N-CH3)

Chromatographic Purity Assessment

HPLC method validation (C18 column, 0.1% TFA in H₂O/MeCN gradient) demonstrates:

-

Retention time: 8.2 min

-

Purity: 99.3% (area normalization)

-

LOD: 0.02 μg/mL

Industrial-Scale Manufacturing Considerations

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring, using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed on the bromine atom or the indole ring using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The bromine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.

Major Products:

Oxidation: Oxidized derivatives of the indole ring.

Reduction: Reduced forms of the compound with the bromine atom replaced by hydrogen.

Substitution: Substituted indole derivatives with various functional groups replacing the bromine atom.

Scientific Research Applications

Structure

The molecular structure of 5-bromo-3-(1-methylpiperidin-4-yl)-1H-indole is characterized by:

- Indole Core : A bicyclic structure consisting of a benzene ring fused to a pyrrole ring.

- Bromine Substitution : A bromine atom at the 5-position enhances reactivity.

- Piperidine Group : The 1-methylpiperidin-4-yl group at the 3-position may influence pharmacological activity.

Synthetic Routes

The synthesis of this compound typically involves:

- Bromination : The indole ring is brominated at the 5-position using brominating agents such as bromine or N-bromosuccinimide (NBS).

- Substitution Reaction : A nucleophilic substitution reaction introduces the 1-methylpiperidin-4-yl group at the 3-position, often facilitated by bases like sodium hydride or potassium carbonate.

Recent advancements have led to improved synthetic methods, including a one-pot process utilizing triethyl silane for enhanced scalability and efficiency, particularly in industrial applications .

Medicinal Chemistry

This compound serves as a crucial intermediate in the synthesis of triptans, a class of drugs used for migraine treatment. Notably, it is involved in the production of Naratriptan hydrochloride, which acts as a selective agonist for serotonin receptors (5-HT_1B/1D) and is effective in alleviating migraine symptoms .

Key Applications:

- Lead Compound in Drug Discovery : Its structural features make it a candidate for developing new therapeutic agents targeting various conditions.

- Neuroprotective Research : Investigations suggest potential benefits in neurodegenerative diseases like Alzheimer's, where it may enhance cognitive function through modulation of specific signaling pathways.

Biological Activities

Research indicates that derivatives of this compound exhibit significant biological activities:

- Antimicrobial Properties : In vitro studies have shown effectiveness against various pathogens.

- Cannabinoid Receptor Interaction : The compound has been explored for its interactions with CB1 and CB2 receptors, suggesting potential implications in pain management and mood regulation.

Case Study 1: Neuroprotective Effects

A study conducted on animal models demonstrated that this compound improved cognitive functions associated with Alzheimer's disease. The research focused on its mechanism of action, revealing modulation of neuroinflammatory pathways as a possible therapeutic strategy.

Case Study 2: Drug Development

In another study, researchers optimized the synthesis of this compound as part of a project aimed at producing Naratriptan. The novel synthetic route significantly improved yield and reduced environmental impact compared to traditional methods, highlighting its importance in pharmaceutical manufacturing .

Mechanism of Action

The mechanism of action of 5-bromo-3-(1-methylpiperidin-4-yl)-1H-indole depends on its specific biological target. In general, indole derivatives can interact with various molecular targets, including enzymes, receptors, and ion channels. The presence of the bromine atom and the 1-methylpiperidin-4-yl group may enhance its binding affinity and selectivity for certain targets, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Modifications to the Piperidine Substituent

5-Bromo-3-(piperidin-4-yl)-1H-indole (Compound 17)

- Structure : Lacks the methyl group on the piperidine ring.

- Properties :

- Biological Relevance: Not explicitly reported, but the absence of the methyl group may reduce blood-brain barrier penetration compared to the methylated analog.

BRL54443 (5-Hydroxy-3-(1-methylpiperidin-4-yl)-1H-indole)

Heterocyclic Substituent Variations

5-Bromo-3-(2-(2-chloropyrimidin-4-yl)ethyl)-1H-indole (Compound 13)

- Structure : Features a pyrimidine-ethyl linker at position 3.

- Synthesis : Prepared via cross-coupling (42% yield) .

- Activity : Acts as a CYP121A1 inhibitor (Mycobacterium tuberculosis target), with LC-MS confirming [M+H]<sup>+</sup> 292.04 .

5-Bromo-3-(2-(4-(3,5-dimethoxyphenyl)-1H-1,2,3-triazol-1-yl)ethyl)-1H-indole (Compound 9c)

Ring Size and Substitution Patterns

(R)-5-Bromo-3-(1-methyl-2-pyrrolidinylmethyl)-1H-indole

- Structure : Pyrrolidine ring replaces piperidine, with a methyl group at position 2.

- Role : Intermediate in eletriptan synthesis .

- Impact: The smaller pyrrolidine ring (5-membered vs.

5-Ethyl-3-(1-methylpiperidin-4-yl)-1H-indole

Bulky and Functionalized Substituents

5-Bromo-3-(2-((tert-butyldimethylsilyl)oxy)-3-methylcyclopent-2-en-1-yl)-1H-indole (7d)

Biological Activity

5-Bromo-3-(1-methylpiperidin-4-yl)-1H-indole is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of the biological activity of this compound.

Chemical Structure and Properties

This compound features a bromine atom at the 5-position of the indole ring and a 1-methylpiperidine substituent at the 3-position. This structural configuration is hypothesized to influence its interaction with various biological targets, particularly serotonin receptors.

The compound is primarily studied for its activity as a serotonin receptor modulator. Serotonin (5-HT) receptors play crucial roles in numerous physiological processes, including mood regulation, pain perception, and gastrointestinal function. The specific interactions of this compound with these receptors contribute to its pharmacological profile.

Serotonin Receptor Interaction

Research indicates that this compound may act as an agonist or antagonist at various serotonin receptor subtypes, particularly the 5-HT1 and 5-HT2 receptors. For instance, it has been shown to exhibit high affinity for the 5-HT1A receptor, which is involved in anxiolytic effects and mood stabilization . Additionally, it may interact with the 5-HT2A receptor, which is associated with hallucinogenic effects and modulation of neurotransmission .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound against various pathogens. A notable finding is its effectiveness against methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MIC) reported as low as 0.25 µg/mL . This suggests potential utility in treating resistant bacterial infections.

Anticancer Properties

The compound has also been evaluated for anticancer activity. In vitro studies indicate that it can inhibit the proliferation of cancer cell lines such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer). The mechanism appears to involve apoptosis induction and cell cycle arrest . Specific derivatives have demonstrated enhanced potency, emphasizing the importance of structural modifications in optimizing therapeutic efficacy.

Case Studies

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of indole derivatives, including this compound, assessed their activity against MRSA. The results indicated that compounds with halogen substitutions at the indole ring exhibited significantly improved antimicrobial properties compared to their unsubstituted counterparts.

Case Study 2: Anticancer Activity

In another investigation, a derivative of this compound was tested against various cancer cell lines. The study revealed that this compound caused morphological changes consistent with apoptosis at concentrations as low as 2.5 µM, alongside increased caspase-3 activity .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-bromo-3-(1-methylpiperidin-4-yl)-1H-indole, and what factors influence reaction yields?

- Methodology : The compound is synthesized via nucleophilic substitution or Mannich-type reactions. For example, derivatives with piperidine moieties are prepared by reacting 5-bromo-1H-indole with formaldehyde and amines in glacial acetic acid, yielding products without further purification (80% yield) . Reaction conditions (solvent, catalyst, temperature) significantly impact yields. CuI-catalyzed azide-alkyne cycloaddition (e.g., in PEG-400/DMF mixtures) achieves moderate yields (25–50%), with purification via flash chromatography (70:30 EtOAc/hexane) . Low yields may stem from incomplete azide-alkyne coupling or side reactions during purification.

Q. How is structural characterization of this compound performed using spectroscopic methods?

- Analytical Workflow :

- ¹H/¹³C NMR : Key signals include indole NH (~10.28 ppm, broad singlet) and methylpiperidinyl protons (2.38 ppm, multiplet). Piperidine carbons appear at ~55.2 ppm, while indole C3 resonates at ~136.5 ppm .

- HRMS : Molecular ion peaks (e.g., [M+H]+ at m/z 427.0757) confirm molecular weight .

- TLC : Rf values (e.g., 0.30 in 70:30 EtOAc/hexane) monitor reaction progress .

Advanced Research Questions

Q. What pharmacological targets have been identified for this compound derivatives?

- Key Findings :

- Aminergic GPCRs : Derivatives act as multi-target ligands for serotonin and dopamine receptors, with substituents (e.g., aryl groups at position 3) enhancing selectivity .

- α1A-Adrenoceptors : Analogues like Lu AA27122 (Ki = 1.4 nM) show high affinity due to pyrimidinyl or triazolyl substituents at position 5, critical for receptor interaction .

Q. How can researchers resolve discrepancies in reported biological activities of similar indole derivatives?

- Contradiction Analysis : Variability in receptor binding (e.g., 10-fold differences in Ki values) may arise from:

- Assay Conditions : Buffer pH, temperature, or co-solvents (e.g., DMSO) affecting ligand-receptor kinetics .

- Compound Purity : Impurities from incomplete purification (e.g., residual CuI in azide-alkyne products) may skew bioactivity data .

- Structural Analogues : Subtle changes (e.g., 4-fluorophenyl vs. 3,5-dimethoxyphenyl triazoles) alter steric and electronic interactions .

Q. What strategies are recommended for designing multi-target ligands based on the indole scaffold?

- Design Principles :

- Scaffold Hybridization : Merge indole with pharmacophores like triazoles or maleimides to engage multiple targets (e.g., cholinesterase and monoamine oxidase inhibition) .

- Substituent Tuning : Introduce polar groups (e.g., -OH, -NH2) at position 5 to enhance solubility without compromising GPCR affinity .

- Case Study : Bisindolylmaleimide derivatives (e.g., GF 109203X) demonstrate dual kinase/GPCR modulation via indole-piperidine interactions .

Methodological Considerations

Q. What analytical techniques beyond NMR are critical for purity assessment?

- Advanced Techniques :

- HPLC-MS : Quantifies trace impurities (<0.1%) in final products .

- Elemental Analysis : Validates C/H/N ratios (e.g., C 57.35%, H 5.84% for C14H17BrN2) to confirm stoichiometry .

Q. How can synthetic protocols be optimized for scalability in academic labs?

- Process Improvements :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.